molecular formula C4H7BrO3 B3029729 Methyl 2-bromo-3-hydroxypropanoate CAS No. 7691-28-3

Methyl 2-bromo-3-hydroxypropanoate

Cat. No.: B3029729
CAS No.: 7691-28-3
M. Wt: 183 g/mol
InChI Key: GVXAFLUDYYQGCG-UHFFFAOYSA-N
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Description

Significance in Modern Organic Synthesis and Transformative Chemistry

The primary significance of Methyl 2-bromo-3-hydroxypropanoate lies in its role as a chiral building block in asymmetric synthesis. nih.gov Chirality, or the "handedness" of a molecule, is a critical factor in the biological activity of many pharmaceutical compounds. The enantiomers of a drug, which are non-superimposable mirror images of each other, can have vastly different effects in the body. Therefore, the ability to selectively synthesize one enantiomer over the other is of paramount importance.

This compound, particularly its chiral forms such as Methyl (S)-2-bromo-3-hydroxypropanoate, provides a readily available starting material for the construction of enantiomerically pure molecules. achemblock.com Its stereocenter at the second carbon atom serves as a foundation upon which complex chiral architectures can be built. This has led to its application in the synthesis of various biologically active compounds, where precise stereochemistry is essential for efficacy.

The transformative potential of this compound is further highlighted by its use in the construction of novel molecular scaffolds. The ability to selectively manipulate its functional groups allows for the creation of diverse libraries of compounds for drug discovery and materials science research.

Fundamental Structural Elements and Their Implications for Reactivity

The reactivity of this compound is a direct consequence of its fundamental structural elements. The interplay between the bromine atom, the hydroxyl group, and the methyl ester functionality dictates its chemical behavior. nih.govchemscene.com

The key structural features and their implications for reactivity are summarized in the table below:

Structural ElementImplication for Reactivity
Bromine Atom The bromine atom at the α-position to the carbonyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups at this position.
Hydroxyl Group The primary hydroxyl group at the β-position can be protected or activated to participate in various reactions. It can act as a nucleophile or be converted into a better leaving group, enabling further transformations such as etherification, esterification, or elimination reactions.
Methyl Ester The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, providing another handle for chemical modification. It can also be reduced to an alcohol or participate in transesterification reactions.
Chiral Center In its enantiomerically pure forms, the stereocenter at the C-2 position directs the stereochemical outcome of subsequent reactions, allowing for the synthesis of specific stereoisomers. masterorganicchemistry.comkhanacademy.org

The presence of both an electrophilic carbon (attached to the bromine) and nucleophilic oxygen (in the hydroxyl group) within the same molecule allows for the possibility of intramolecular reactions, leading to the formation of cyclic structures. The relative stereochemistry of the bromine and hydroxyl groups will significantly influence the stereochemical outcome of such cyclization reactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-bromo-3-hydroxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrO3/c1-8-4(7)3(5)2-6/h3,6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVXAFLUDYYQGCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10474879
Record name methyl 2-bromo-3-hydroxypropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10474879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7691-28-3
Record name methyl 2-bromo-3-hydroxypropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10474879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Route Design

Established Preparative Routes

Traditional methods for synthesizing Methyl 2-bromo-3-hydroxypropanoate rely on fundamental organic reactions that are well-documented and widely practiced. These routes are valued for their reliability and use of accessible starting materials.

One of the most direct and established methods for preparing this compound is the Fischer esterification of 2-Bromo-3-hydroxypropionic acid with methanol (B129727). This acid-catalyzed reaction is an equilibrium process in which the carboxylic acid reacts with an alcohol to form an ester and water.

The reaction is typically carried out by dissolving the parent acid in an excess of methanol, which serves as both the reactant and the solvent. A strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is added to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity. The nucleophilic oxygen of methanol then attacks the carbonyl carbon. Following a proton transfer, a molecule of water is eliminated, and deprotonation of the resulting oxonium ion yields the final methyl ester product. The use of excess methanol helps to shift the equilibrium towards the product side, maximizing the yield.

Reactants & ReagentsConditionsProduct
2-Bromo-3-hydroxypropionic AcidExcess MethanolThis compound
MethanolReflux TemperatureWater
Sulfuric Acid (catalyst)Anhydrous

Table 1: Typical reaction parameters for the Fischer esterification synthesis of this compound.

An alternative and stereospecific route utilizes the naturally occurring amino acid, serine, as a starting material. This method is particularly valuable for producing chiral versions of this compound, as the inherent chirality of natural serine (L-Serine) can be transferred to the final product.

The synthesis involves two main transformations:

Diazotization-Bromination : The amino group of serine is converted into a good leaving group (a diazonium salt) by treatment with a nitrite (B80452) source, such as sodium nitrite (NaNO₂), in the presence of a strong acid and a bromide source, typically hydrobromic acid (HBr). The diazonium group is subsequently displaced by a bromide ion in a Sandmeyer-type reaction to yield 2-bromo-3-hydroxypropionic acid.

Esterification : The resulting α-bromo acid is then esterified with methanol, following the same Fischer esterification procedure described previously.

This pathway provides a strategic advantage for accessing enantiomerically enriched products, which are crucial for the synthesis of pharmaceuticals and other bioactive molecules.

Novel and Optimized Synthetic Approaches

Modern synthetic chemistry seeks not only to create molecules but to do so with high precision, efficiency, and selectivity. For this compound, this translates into developing methods that can selectively produce a single enantiomer or regioisomer.

The development of methods to synthesize specific enantiomers of chiral molecules is a significant area of research. semanticscholar.org Enantioselective synthesis is critical when a molecule's biological activity is dependent on its specific 3D arrangement. semanticscholar.org For chiral compounds like this compound, which has a stereocenter at the second carbon, obtaining a single enantiomer—either (R) or (S)—is often a primary goal.

Several advanced strategies can be employed:

Asymmetric Catalysis : This approach involves using a small amount of a chiral catalyst to steer a reaction towards the formation of one enantiomer over the other. For instance, asymmetric bromination of a suitable precursor could be achieved using a chiral catalyst-reagent complex. Organocatalysis, employing chiral amines or phosphines, has emerged as a powerful tool for such transformations. nih.gov

Kinetic Resolution : A racemic mixture (a 50:50 mix of both enantiomers) can be resolved by reacting it with a chiral reagent or catalyst that reacts faster with one enantiomer than the other. This allows for the separation of the unreacted, enantiomerically enriched starting material or the enantiomerically enriched product.

Chiral Pool Synthesis : As mentioned in section 2.1.2, this strategy uses readily available, inexpensive, and enantiomerically pure natural products like amino acids or carbohydrates as starting materials.

StrategyPrincipleExample
Asymmetric CatalysisA chiral catalyst creates a diastereomeric transition state, lowering the activation energy for the formation of one enantiomer.Use of cinchona alkaloid derivatives as catalysts in halogenation reactions. nih.gov
Kinetic ResolutionOne enantiomer in a racemic mixture reacts faster with a chiral catalyst or reagent, allowing for their separation.Enzymatic esterification where an enzyme selectively esterifies one enantiomer.
Chiral Pool SynthesisThe inherent chirality of a natural starting material is carried through the reaction sequence to the final product.Synthesis from L-Serine to produce (S)-Methyl 2-bromo-3-hydroxypropanoate.

Table 2: Comparison of major enantioselective synthesis strategies.

The enantiomeric excess (ee), a measure of the purity of the chiral sample, is a critical parameter in these syntheses and is often determined using techniques like chiral High-Performance Liquid Chromatography (HPLC) or advanced spectroscopic methods. mdpi.comnih.gov

Regioselectivity refers to the control of which position on a molecule a reaction occurs. In the synthesis of this compound from a precursor like methyl 3-hydroxypropanoate, the bromination must be directed specifically to the C2 position (the α-carbon) and not the C3 position.

Achieving high regioselectivity in the bromination of such substrates can be challenging. The direct bromination of unsymmetrical ketones or esters in methanol has been shown to favor substitution at the less-substituted carbon atom. orgsyn.org This preference is often exploited to achieve the desired regiochemical outcome. The reaction typically proceeds via an enol intermediate, and the regioselectivity is governed by both steric and electronic factors.

Key factors to control for regioselective bromination include:

Temperature : Low temperatures (e.g., 0–10°C) are crucial. Higher temperatures can lead to the formation of isomeric byproducts and increase the rate of side reactions. orgsyn.org

Solvent : The choice of solvent can influence the reaction pathway. Methanol is often used as it can mediate the reaction and is also the precursor for the ester group if the synthesis starts from the corresponding acid. orgsyn.org

Rate of Reagent Addition : A slow and controlled addition of the brominating agent (e.g., Bromine, Br₂) is important to prevent over-bromination and maintain control over the reaction's exothermicity. orgsyn.org

FactorInfluence on RegioselectivityOptimal Condition
TemperatureLower temperatures favor kinetic control, enhancing selectivity and preventing side reactions.0–10°C orgsyn.org
Solvent SystemCan stabilize intermediates and influence the reaction mechanism (e.g., enol formation).Anhydrous Methanol orgsyn.org
Reagent AdditionRapid addition can lead to poor selectivity and formation of di-brominated products.Slow, steady addition of bromine. orgsyn.org

Table 3: Critical factors for controlling regioselectivity in the bromination step.

Process Optimization and Reaction Condition Modulation

Beyond developing a viable synthetic route, optimizing the process for large-scale production is a critical step. Process optimization aims to maximize product yield and purity while minimizing costs, reaction time, and waste generation. Modern approaches often use statistical methods like Response Surface Methodology (RSM) to efficiently explore the effects of multiple variables on the reaction outcome. researchgate.net

RSM allows chemists to create a mathematical model that describes the relationship between several independent variables (e.g., temperature, catalyst loading, molar ratio of reactants) and one or more dependent variables or "responses" (e.g., yield). researchgate.net For the synthesis of this compound via esterification, an experimental design such as a Box-Behnken design could be employed to study the interactions between key parameters.

For example, an optimization study might investigate:

Catalyst Loading : The amount of acid catalyst.

Molar Ratio : The ratio of methanol to 2-bromo-3-hydroxypropionic acid.

Reaction Temperature : The temperature at which the reaction is conducted.

By performing a set of experiments with different combinations of these variables, it is possible to identify the optimal conditions that provide the highest conversion with the fewest impurities. researchgate.net

Experiment RunCatalyst Loading (mol%)Molar Ratio (Methanol:Acid)Temperature (°C)Yield (%)
11.010:16085
22.010:17094
31.515:16596
41.020:17091
52.020:16092

Table 4: Hypothetical experimental design matrix for optimizing the esterification of 2-Bromo-3-hydroxypropionic Acid using Response Surface Methodology.

Catalyst Systems and Their Influence on Yield and Selectivity

The choice of catalyst is paramount in directing the synthesis of this compound towards high yields and desired selectivity. The primary synthetic approach involves the esterification of 2-bromo-3-hydroxypropionic acid, and various catalytic systems, from simple acidic catalysts to complex enzymatic ones, have been explored.

One of the most direct methods employs a mineral acid catalyst. For instance, the use of hydrogen bromide (HBr) in methanol not only facilitates the esterification of the carboxylic acid but can also be involved in the bromination step of a precursor like 3-hydroxypropionic acid. A specific example of this is the esterification of 2-bromo-3-hydroxypropionic acid using a catalytic amount of aqueous HBr in methanol, which serves as both a reactant and a solvent. This reaction, when heated, can achieve a high yield of 87%.

In the pursuit of more environmentally benign and selective methods, ionic liquids (ILs) have emerged as promising alternatives, acting as both catalysts and reaction media. For the synthesis of related halohydrin esters, the ionic liquid 1-butyl-3-methylimidazolium hexafluorophosphate, [BMIM][PF6], has been shown to promote the reaction between a diol, a carboxylic acid, and a potassium halide. nih.gov This system demonstrates the dual role of the ionic liquid in facilitating the reaction, potentially through the activation of the reactants. For example, in the synthesis of a halohydrin ester from 1,2-octanediol (B41855) and palmitic acid using KBr, a yield of 85% was reported with a 75:25 regioselectivity for the primary bromide. nih.gov This highlights the potential of ionic liquids to influence not just the reaction rate but also the regiochemical outcome.

Biocatalysis offers a highly selective and sustainable route to chiral compounds. While specific studies on the enzymatic synthesis of this compound are not abundant, the use of enzymes like halohydrin dehalogenases (HHDHs) for the synthesis of structurally similar compounds is well-documented. acs.orgnih.gov These enzymes can catalyze the stereoselective ring-opening of epoxides or the kinetic resolution of chiral alcohols, leading to enantioenriched products. For instance, engineered HHDHs have been used for the kinetic resolution of chiral oxetanes to produce 1,3-disubstituted alcohols with high enantioselectivity (up to >99% ee). nih.gov This suggests a potential biocatalytic route to chiral this compound, which would be of significant interest for the synthesis of enantiomerically pure pharmaceuticals.

Catalyst SystemStarting MaterialsProductYieldSelectivityReference
Hydrogen Bromide (catalytic)2-bromo-3-hydroxypropionic acid, MethanolThis compound87%Not specified
[BMIM][PF6]1,2-octanediol, Palmitic acid, KBrOctyl 2-bromo-3-palmitoyloxypropanoate85%75:25 (primary:secondary bromide) nih.gov
Engineered Halohydrin Dehalogenase (HheC M4-M5)Chiral oxetanes(R)- and (S)-1,3-disubstituted alcoholsup to 49%>99% ee nih.gov

Solvent Effects and Reaction Medium Engineering

The solvent or reaction medium plays a crucial role in the synthesis of this compound, influencing reaction rates, equilibria, and the solubility of reactants and catalysts. The concept of "reaction medium engineering" involves the strategic selection and combination of solvents to optimize a chemical process. acs.org

In the acid-catalyzed esterification of 2-bromo-3-hydroxypropionic acid, methanol is not just a solvent but also a reactant. The excess of methanol helps to drive the equilibrium towards the product side, maximizing the yield. Following the reaction, a solvent like dichloromethane (B109758) is often used for extraction and purification, chosen for its ability to dissolve the product while being immiscible with the aqueous washes used to remove impurities.

The polarity and hydrogen bonding capabilities of the solvent can have a significant impact on esterification reactions. Studies on the esterification of carboxylic acids have shown that solvents with low polarizability and high hydrogen bond acceptor capacity can be favored. researchgate.net For instance, in the esterification of acetic acid with ethanol, acetonitrile (B52724) was found to promote the reaction, while dimethylformamide (DMF) suppressed it. elsevierpure.com This is attributed to the different ways these solvents interact with the reactants and transition states.

The use of co-solvents is a key aspect of reaction medium engineering, particularly in biocatalysis. In the HHDH-catalyzed synthesis of a fluorinated β-hydroxy nitrile, a co-solvent system of dimethyl sulfoxide (B87167) (DMSO) in a Tris-SO4 buffer was employed. acs.org The DMSO helps to solubilize the organic substrate in the aqueous buffer, making it accessible to the enzyme. The buffer maintains the optimal pH for enzyme activity and stability.

Ionic liquids, as mentioned earlier, represent a unique class of reaction media. Their negligible vapor pressure and high thermal stability make them attractive from a green chemistry perspective. In the synthesis of halohydrin esters, the ionic liquid [BMIM][PF6] was found to be a superior medium compared to other conventional organic solvents, leading to higher yields and different regioselectivity. nih.gov This demonstrates that the reaction medium can be engineered to not only improve efficiency but also to control the selectivity of the reaction.

Solvent/Reaction MediumRole in SynthesisImpact on Reaction
MethanolReactant and solvent in esterificationDrives equilibrium towards product formation
DichloromethaneExtraction solventFacilitates purification by separating the product from aqueous impurities
AcetonitrileSolvent for esterificationPromotes reaction rate and yield
Dimethylformamide (DMF)Solvent for esterificationSuppresses reaction rate and yield
DMSO/Aqueous BufferCo-solvent system in biocatalysisSolubilizes organic substrate and maintains optimal enzyme pH
[BMIM][PF6] (Ionic Liquid)Reaction medium and catalystEnhances yield and influences regioselectivity

Stereochemical Aspects and Chiral Synthesis Research

Enantiomeric Forms of Methyl 2-bromo-3-hydroxypropanoate

Due to the chiral carbon at the C2 position, this compound exists as a pair of enantiomers: the (R)- and (S)-forms. Enantiomers are non-superimposable mirror images of each other and possess identical physical properties, such as boiling point and density, but differ in their interaction with plane-polarized light (optical activity) and other chiral molecules.

The two enantiomers are:

Methyl (2R)-2-bromo-3-hydroxypropanoate : This isomer rotates plane-polarized light in the dextrorotatory direction. nih.gov

Methyl (2S)-2-bromo-3-hydroxypropanoate : This isomer rotates plane-polarized light in the levorotatory direction. nih.gov

A 50:50 mixture of the (R)- and (S)-enantiomers is known as a racemic mixture or racemate. sigmaaldrich.com This mixture is optically inactive because the equal and opposite optical rotations of the two enantiomers cancel each other out. sigmaaldrich.comnih.gov The separation of this racemate or the direct synthesis of a single enantiomer is a key challenge in stereoselective chemistry.

Property(R)-Enantiomer(S)-EnantiomerRacemic Mixture
IUPAC Name methyl (2R)-2-bromo-3-hydroxypropanoate nih.govmethyl (2S)-2-bromo-3-hydroxypropanoate nih.govThis compound nih.gov
PubChem CID 86330833 nih.gov46939264 nih.gov11964350 nih.gov
Molecular Formula C₄H₇BrO₃ nih.govC₄H₇BrO₃ nih.govC₄H₇BrO₃ nih.gov
SMILES COC(=O)C@@HBr nih.govCOC(=O)C@HCO achemblock.comCOC(=O)C(CO)Br nih.gov
Optical Activity Dextrorotatory (+)Levorotatory (-)Optically Inactive

Asymmetric Synthesis Techniques and Chiral Induction Strategies

The synthesis of enantiomerically pure this compound relies on asymmetric synthesis, a field focused on converting achiral starting materials into chiral products with a preference for one enantiomer. Key strategies include the use of chiral catalysts, chiral auxiliaries, and biocatalysis.

Chiral Catalysis: Chiral catalysts create an asymmetric environment that favors the formation of one enantiomer over the other. For molecules like α-bromo-β-hydroxy esters, enantioselective bromination can be achieved using chiral Lewis acids. For instance, a combination of a metal salt like Zinc acetate (B1210297) (Zn(OAc)₂) with a chiral ligand such as (R)-BINOL can direct the addition of bromine to a precursor, resulting in high enantiomeric excess (ee). Similarly, chiral copper-bis(oxazoline) [Cu(box)] complexes are known to effectively catalyze reactions like carbonyl-ene additions to generate functionalized chiral α-hydroxy esters with excellent yield and selectivity. nih.gov

Biocatalysis and Enzymatic Resolution: Biocatalysis utilizes enzymes or whole microbial cells to perform stereoselective transformations. Enzymes from baker's yeast (Saccharomyces cerevisiae) have been successfully used in the asymmetric synthesis of β-hydroxy esters through the reduction of corresponding β-keto esters. nih.govresearchgate.net Another powerful biocatalytic method is enzymatic kinetic resolution. In this process, an enzyme, often a lipase, selectively reacts with one enantiomer in a racemic mixture, allowing the unreacted enantiomer to be recovered in high purity. acs.org Combining this resolution with an in-situ racemization of the undesired enantiomer leads to a dynamic kinetic resolution (DKR), which can theoretically convert 100% of the starting material into a single enantiomeric product. acs.org

Reformatsky Reaction: The classical Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound (an aldehyde or ketone) in the presence of zinc metal to form a β-hydroxy ester. researchgate.netorgsyn.org While the standard reaction produces a racemic mixture, it can be modified for asymmetric synthesis by incorporating chiral ligands or auxiliaries to influence the stereochemical outcome.

Diastereoselective and Enantioselective Reaction Pathways

The construction of the chiral center in this compound can be achieved through either enantioselective or diastereoselective pathways.

Enantioselective Pathways: These pathways create a chiral center from a prochiral substrate, directly yielding an enantiomerically enriched product.

Catalytic Asymmetric Reduction: A common route involves the asymmetric reduction of a precursor like methyl 2-bromo-3-oxopropanoate. Using a chiral reducing agent or a catalyst system, such as those derived from rhodium or ruthenium with chiral phosphine (B1218219) ligands, can selectively produce either the (R)- or (S)-hydroxy enantiomer.

Enzymatic Reactions: As mentioned, enzymes offer highly enantioselective pathways. Thiamine diphosphate-dependent lyases (ThDP-lyases) can catalyze the formation of enantiopure α-hydroxy ketones from simple aldehydes, which are precursors to the target structure. acs.org Likewise, redox processes in whole-cell systems can perform selective oxidations of vicinal diols or reductions of diketones to yield chiral hydroxy compounds with high enantiomeric excess. acs.org

Diastereoselective Pathways: These pathways involve a substrate that already contains one or more chiral centers. The existing chirality influences the formation of a new stereocenter, leading to a preference for one diastereomer over others.

Substrate-Controlled Reactions: If a chiral starting material is used, such as a derivative of a natural amino acid or sugar, its inherent stereochemistry can direct the stereochemical outcome of subsequent reactions. For example, the stereoselective reduction of a ketone can be influenced by a nearby chiral center, leading to the preferential formation of one diastereomeric alcohol. acs.org

Auxiliary-Controlled Reactions: A chiral auxiliary is a temporary chiral group attached to the starting material to direct the stereochemistry of a reaction. After the desired transformation, the auxiliary is removed. For example, Michael additions of chiral secondary enaminoesters to nitroethylenes have been shown to proceed with excellent diastereoselectivity, which can then be used to construct complex chiral molecules. nih.gov

Chiral Discrimination and Purity Assessment Methodologies

Determining the enantiomeric purity, or enantiomeric excess (ee), of a sample is crucial. The primary techniques for this are chiral chromatography and Nuclear Magnetic Resonance (NMR) spectroscopy.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful method for separating and quantifying enantiomers. chromatographyonline.com It utilizes a chiral stationary phase (CSP), which contains a single enantiomer of a chiral compound bound to the support material (e.g., silica (B1680970) gel). sigmaaldrich.comchromatographyonline.com

Mechanism: Enantiomers from the racemic mixture are passed through the column. They form transient, diastereomeric complexes with the CSP through various interactions (e.g., hydrogen bonds, π-π interactions, dipole stacking). chromatographyonline.com Because these diastereomeric complexes have different stabilities, one enantiomer interacts more strongly with the CSP and is retained longer, resulting in separation.

Common CSPs: For compounds like α-bromo esters, polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) are highly effective. chromatographyonline.comresearchgate.net

Method Development: The separation is optimized by screening different mobile phases, typically mixtures of solvents like n-hexane and isopropanol (B130326), often with small amounts of an acidic modifier like trifluoroacetic acid (TFA) for acidic analytes. chromatographyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: While enantiomers have identical NMR spectra in an achiral solvent, their signals can be differentiated by introducing a chiral environment. researchgate.net

Chiral Derivatizing Agents (CDAs): The racemic mixture is reacted with a single enantiomer of a chiral derivatizing agent to form a mixture of covalent diastereomers. These diastereomers have distinct NMR spectra, and the ratio of the enantiomers in the original mixture can be determined by integrating the signals corresponding to each diastereomer. researchgate.net

Chiral Solvating Agents (CSAs): A chiral solvating agent (or chiral shift reagent) is added to the NMR sample. It forms non-covalent, rapidly exchanging diastereomeric complexes with the enantiomers. This interaction leads to a separation of signals for the (R)- and (S)-forms, allowing for quantification of the enantiomeric excess. researchgate.netresearchgate.net Lanthanide-based chiral shift reagents are frequently used for this purpose. researchgate.net


Chemical Reactivity and Mechanistic Investigations

Nucleophilic Substitution Reactions at the α-Carbonontosight.ai

The presence of a bromine atom at the α-carbon makes Methyl 2-bromo-3-hydroxypropanoate susceptible to nucleophilic substitution reactions. The specific mechanism of these reactions, however, is a nuanced subject, largely dictated by the nature of the substituents on the molecule and the reaction conditions.

Influence of Substituents on Reaction Mechanism (S_N1 vs. S_N2)

This compound is a secondary alkyl halide. This structure places it at a mechanistic crossroads, where both S_N1 (Substitution Nucleophilic Unimolecular) and S_N2 (Substitution Nucleophilic Bimolecular) pathways are possible, with the predominant mechanism being highly sensitive to steric and electronic factors.

The S_N2 mechanism involves a single, concerted step where the nucleophile attacks the carbon center at the same time as the leaving group (bromide) departs. chemguide.co.uk This pathway is favored by substrates with minimal steric hindrance. libretexts.org In contrast, the S_N1 mechanism is a two-step process that proceeds through a carbocation intermediate. libretexts.org This pathway is favored by substrates that can form stable carbocations and is less sensitive to steric bulk. Current time information in Bangalore, IN.gatech.edu

For this compound, the α-carbon is bonded to a hydrogen, a bromine, a carboxymethyl group (-COOCH₃), and a hydroxymethyl group (-CH₂OH). The steric hindrance around this secondary carbon is significant enough to disfavor a pure S_N2 reaction compared to a primary halide, but the secondary carbocation that would be formed in an S_N1 reaction is not as stable as a tertiary carbocation. libretexts.orgCurrent time information in Bangalore, IN. Therefore, a competition between the two pathways is expected, with the outcome influenced by the nucleophile, solvent, and temperature.

FactorInfluence on this compoundFavored Mechanism
Substrate Secondary alkyl halide.S_N1 / S_N2 Competition
Carbocation Stability A secondary carbocation is formed, which can be stabilized by the adjacent oxygen of the ester, but destabilized by its electron-withdrawing nature.S_N1 (if stabilized)
Steric Hindrance The presence of the carboxymethyl and hydroxymethyl groups provides moderate steric hindrance around the α-carbon.S_N1 (as hindrance increases)
Nucleophile A strong, unhindered nucleophile (e.g., I⁻, HS⁻) will favor the S_N2 pathway. A weak or bulky nucleophile (e.g., H₂O, ROH) will favor the S_N1 pathway.Dependent on Nucleophile
Solvent Polar protic solvents (e.g., water, ethanol) stabilize the carbocation intermediate, favoring S_N1. Polar aprotic solvents (e.g., acetone, DMSO) favor S_N2.Dependent on Solvent

Stereochemical Outcomes of Substitution Reactions

The stereochemistry of the substitution product is directly linked to the operative mechanism.

S_N2 Mechanism : If the reaction proceeds via an S_N2 pathway, it will result in an inversion of stereochemistry at the α-carbon. chemguide.co.uk This is due to the "backside attack" of the nucleophile, which approaches the carbon atom from the side opposite to the leaving group. gatech.edu

S_N1 Mechanism : An S_N1 reaction proceeds through a planar carbocation intermediate. libretexts.org The nucleophile can then attack this intermediate from either face with roughly equal probability. This typically leads to racemization, producing a nearly equal mixture of enantiomers, although a slight excess of the inversion product can sometimes be observed. wikipedia.org

Given the potential for both mechanisms to occur with this compound, the stereochemical outcome can be a mixture of inversion and racemization, depending on the specific reaction conditions that favor one pathway over the other.

Elimination Reactions and Unwanted Side Reactionsontosight.ai

In addition to substitution, this compound can undergo elimination reactions, particularly in the presence of a base. These reactions are often considered unwanted side reactions when substitution is the desired outcome.

Formation of Unsaturated Byproducts

Elimination reactions of alkyl halides typically result in the formation of alkenes. orgsyn.org In the case of this compound, the base can abstract a proton from the β-carbon (the carbon bearing the hydroxyl group). This leads to the formation of an unsaturated ester. The specific products formed will depend on which hydrogen is removed and the subsequent rearrangement of electrons to expel the bromide ion.

Potential Unsaturated ByproductIUPAC NameFormation Pathway
Methyl 2-hydroxy-2-propenoateMethyl 2-hydroxyacrylateE2 or E1 elimination
Methyl 2-formylacetateMethyl 3-oxopropanoateTautomerization of the initial enol product

The use of a strong, sterically hindered base and high temperatures generally favors elimination over substitution.

Kinetic and Thermodynamic Control of Elimination Pathways

When multiple elimination products are possible, their relative amounts are governed by kinetic and thermodynamic control.

Kinetic Control : The kinetically controlled product is the one that is formed fastest, usually resulting from the removal of the most sterically accessible proton. This pathway has a lower activation energy.

Thermodynamic Control : The thermodynamically controlled product is the most stable product. For alkenes, this is typically the most substituted double bond, as described by Zaitsev's rule. ambeed.com

In the elimination reactions of this compound, there is only one β-hydrogen available for abstraction. Therefore, the primary consideration is the competition between the E1 and E2 pathways. The E1 mechanism, like S_N1, involves a carbocation intermediate, while the E2 mechanism is a concerted process. The strength of the base is a key determinant; strong bases favor the E2 pathway, while weaker bases may allow for E1 elimination, especially at higher temperatures.

Reactions Involving the Hydroxyl Group

The hydroxyl group in this compound is a key site of reactivity. Under acidic conditions, the hydroxyl group can be protonated to form a good leaving group (water), which can then be displaced by a nucleophile. libretexts.orglibretexts.org

A particularly important reaction for halohydrins like this compound is intramolecular cyclization. In the presence of a base, the hydroxyl group is deprotonated to form an alkoxide. This alkoxide can then act as an internal nucleophile, attacking the adjacent carbon bearing the bromine atom in an intramolecular S_N2 reaction. wikipedia.org This process results in the formation of a three-membered ring, an epoxide. This reaction is a variation of the Williamson ether synthesis. wikipedia.org The resulting product would be methyl glycidate (methyl 2,3-epoxypropanoate).

Advanced Mechanistic Studies and Kinetic Analysis

Investigation of Steric and Electronic Effects on Reactivity

Detailed investigations into the steric and electronic effects on the reactivity of this compound are not extensively documented in publicly available research. However, by applying established principles of physical organic chemistry and analyzing studies on analogous structures, a scientifically sound projection of its reactivity can be formulated. The reactivity of this compound is primarily centered around the electrophilic carbon atom bonded to the bromine, and is influenced by the steric and electronic contributions of its constituent functional groups.

The key structural features of this compound that dictate its reactivity are the bromine atom (a good leaving group), the ester group, and the adjacent hydroxyl group. These features create a complex interplay of steric and electronic effects that will govern its behavior in various chemical transformations, most notably nucleophilic substitution reactions.

Electronic Effects:

The electronic landscape of this compound is significantly influenced by the inductive effects of its substituents. The bromine atom and the ester group are both electron-withdrawing, which has several consequences for the molecule's reactivity:

Increased Electrophilicity: The electron-withdrawing nature of the bromine and the carbonyl group of the ester polarizes the C-Br bond, making the alpha-carbon more electrophilic and thus more susceptible to nucleophilic attack.

Influence of the Hydroxyl Group: The adjacent hydroxyl group can exert a dual electronic influence. While it is inductively electron-withdrawing, its lone pairs can participate in intramolecular hydrogen bonding or act as an internal nucleophile, which can significantly affect reaction pathways and rates. For instance, under basic conditions, the deprotonated hydroxyl group can form an epoxide via an intramolecular SN2 reaction.

Steric Effects:

Steric hindrance plays a crucial role in modulating the rate and mechanism of reactions involving this compound. libretexts.org The accessibility of the electrophilic alpha-carbon to an incoming nucleophile is a key determinant of reactivity, particularly in bimolecular nucleophilic substitution (SN2) reactions. libretexts.orgyoutube.com

Substituent Size: While the methyl ester and the hydroxymethyl group are not excessively bulky, they do create a more sterically crowded environment around the reaction center compared to a simple alkyl halide. The degree of steric hindrance will influence the approach trajectory of the nucleophile.

Impact on Reaction Mechanism: Significant steric hindrance around the electrophilic carbon can disfavor the concerted SN2 mechanism and may promote a stepwise SN1 mechanism, especially with a good leaving group like bromide and in a polar protic solvent that can stabilize the resulting carbocation intermediate. stackexchange.com

Detailed Research Findings:

To illustrate the impact of steric and electronic factors, the following table presents a qualitative comparison of expected relative reaction rates for nucleophilic substitution on this compound with various nucleophiles. This table is based on general principles of organic chemistry rather than specific experimental data for this compound.

NucleophileExpected Relative RateDominant Factor(s)Plausible Reaction(s)
I⁻HighGood nucleophilicity, moderate steric bulkSN2
CH₃O⁻ModerateStrong nucleophile but also a strong baseSN2 / E2
(CH₃)₃CO⁻LowHigh steric hindrance, strong baseE2
NH₃ModerateGood nucleophile, minimal steric bulkSN2
H₂OLowWeak nucleophileSN1 / SN2 (slow)

Applications As a Versatile Synthetic Building Block and Intermediate

Role in the Synthesis of Complex Organic Molecules

As a chiral building block, the stereoisomers of Methyl 2-bromo-3-hydroxypropanoate, such as the (S)- and (R)- forms, are particularly valuable in syntheses where precise three-dimensional arrangement of atoms is crucial. achemblock.comaaronchem.comnih.govnih.gov

This compound is classified as an organic building block used in the synthesis of specialty chemicals and fine intermediates. ambeed.com The bromine atom can be substituted or eliminated, while the hydroxyl and ester groups can be derivatized, providing multiple pathways for creating diverse and complex molecules. This versatility makes it a key component in multi-step synthetic routes aimed at producing specialized chemical products.

The presence of hydroxyl and bromo functionalities, often in a specific stereochemical configuration (e.g., the (S)-enantiomer), makes this compound a potential precursor for the synthesis of active pharmaceutical ingredients. achemblock.comaaronchem.com Chiral building blocks are fundamental in drug development, where the biological activity of a molecule is often dependent on its specific stereoisomer. The reactive groups on this compound allow for its incorporation into larger, biologically active molecules.

Application in Polymer Chemistry and Materials Science

In the realm of materials science, this compound serves as a key component in the design of advanced polymers with controlled architectures.

The compound is an ideal precursor for the synthesis of "inimers" (initiator-monomers), which are molecules that contain both an initiating site and a polymerizable group. The hydroxyl group of this compound can be esterified with a molecule like acryloyl chloride to introduce a polymerizable vinyl group. The bromine atom, meanwhile, can act as an initiation site for controlled radical polymerization. This dual functionality is explicitly used in the design of inimers for creating hyperbranched polymers. google.com

Inimers derived from precursors like this compound are central to Self-Condensing Vinyl Polymerization (SCVCP). google.com In this strategy, a single molecule possesses the ability to both propagate polymerization and initiate it. This allows the inimer to react with itself, leading to the formation of highly branched, tree-like polymer structures known as hyperbranched polymers. This method provides a direct route to complex polymer architectures without the need for multiple monomer types. google.com

The carbon-bromine bond in this compound makes it a suitable initiator for Atom Transfer Radical Polymerization (ATRP), a powerful technique for creating well-defined polymers. cmu.edunih.gov Similar bromo-containing compounds are widely used as initiators in ATRP to synthesize polymers with narrow molecular weight distributions and controlled end-groups. cmu.edutcichemicals.com

Furthermore, the hydroxyl group offers an additional layer of control. It can be used to attach the initiator to a surface or to another polymer chain, creating a "macroinitiator." From this macroinitiator, new polymer chains can be grown via ATRP, leading to the formation of polymer brushes (chains grafted to a surface) or block copolymers (polymers made of different monomer blocks). This approach, transforming a hydroxyl group into an ATRP initiator, is a common strategy for designing complex polymer architectures. nih.gov

Interactive Data Table: Applications of this compound

Application AreaKey Functional Group(s) UtilizedResulting Product/Technique
Specialty Chemicals Bromine, Hydroxyl, EsterFine chemical intermediates
Pharmaceuticals Bromine, Hydroxyl (Chiral Center)Chiral precursors for APIs
Polymer Chemistry Hydroxyl (for derivatization), Bromine (as initiator)Inimers for hyperbranched polymers
Polymer Chemistry Full Inimer StructureSelf-Condensing Vinyl Polymerization (SCVCP)
Materials Science Bromine (as initiator), Hydroxyl (as anchor)Controlled Radical Polymerization (ATRP), Polymer Brushes, Block Copolymers

Impact of this compound Derived Monomers on Polymer Properties

The incorporation of monomers derived from this compound into polymer chains offers a strategic avenue for tailoring polymer properties. The presence of both a reactive bromine atom and a hydroxyl group on the monomer unit provides a dual functionality that can be leveraged to influence the final characteristics of the macromolecule.

One of the primary methods through which this compound can be integrated into a polymer structure is by acting as an initiator for controlled radical polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP). wikipedia.org In this role, the α-bromo ester functionality of the molecule initiates the growth of polymer chains from a variety of monomers. This process inherently introduces a hydroxyl group at one end of the resulting polymer chain, and a bromine atom at the other.

The presence of these functional groups has a significant impact on the polymer's properties:

Initiator Efficiency and Polydispersity: The structure of the initiator is crucial for achieving a well-controlled polymerization process. The use of an effective initiator like this compound can lead to polymers with low polydispersity (a narrow distribution of chain lengths), which in turn results in more predictable and uniform material properties. chemrestech.com

Hydrophilicity and Adhesion: The hydroxyl group imparts a degree of hydrophilicity to the polymer. This can enhance properties such as wettability, adhesion to polar substrates, and biocompatibility in certain applications.

Reactive Sites for Post-Polymerization Modification: The terminal bromine and hydroxyl groups serve as reactive handles for further chemical transformations. This allows for the synthesis of block copolymers, graft copolymers, and other complex architectures, thereby expanding the range of achievable properties. nih.govbohrium.com For example, the bromine terminus can be used to initiate the growth of a second polymer block, while the hydroxyl group can be used for esterification or etherification reactions.

The table below summarizes the potential impact of incorporating this compound-derived units on key polymer properties.

PropertyImpact of this compound Derived UnitsRationale
Molecular Weight Distribution Narrower (Low Polydispersity)Effective initiation in controlled polymerization like ATRP. chemrestech.com
Hydrophilicity IncreasedIntroduction of polar hydroxyl groups.
Adhesion Potentially ImprovedEnhanced interaction with polar surfaces due to hydroxyl groups.
Reactivity IncreasedPresence of terminal bromine and hydroxyl groups for post-polymerization modification. nih.gov
Biodegradability Potentially InfluencedEster linkages can be susceptible to hydrolysis.
Thermal Stability Dependent on the main polymer backboneThe overall thermal properties will be primarily dictated by the main monomer units.

Functionalization and Derivatization Strategies

The true versatility of polymers incorporating this compound lies in the multitude of functionalization and derivatization strategies that can be employed, primarily targeting the reactive bromine and hydroxyl functionalities. These strategies open up possibilities for creating advanced materials with tailored properties for specific applications.

Targeting the Bromine Terminus:

The carbon-bromine bond at the chain end, resulting from ATRP initiation, is a key site for a variety of chemical modifications:

Chain Extension and Block Copolymerization: The terminal bromine can be reactivated to initiate the polymerization of a second monomer, leading to the formation of block copolymers. This is a powerful method for combining the properties of two different polymers into a single macromolecule.

"Grafting From" Reactions: When this compound is incorporated as a pendant group along a polymer backbone, the bromine atoms can serve as initiation sites for growing polymer chains, a technique known as "grafting from". nih.gov This results in a comb-like or brush-like architecture, which can dramatically alter the surface properties of the material.

Nucleophilic Substitution: The bromine atom can be displaced by a wide range of nucleophiles to introduce new functional groups. Examples include:

Azide (B81097) Substitution: Reaction with sodium azide yields a terminal azide group, which is highly useful for "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the attachment of a wide variety of molecules.

Thiolation: Reaction with thiols or thiourea (B124793) followed by hydrolysis can introduce a terminal thiol group, which is useful for surface attachment (e.g., to gold nanoparticles) or for participating in thiol-ene "click" reactions.

Targeting the Hydroxyl Group:

The hydroxyl group, typically located at the initiating end of the polymer chain, also offers numerous opportunities for functionalization:

Esterification and Etherification: The hydroxyl group can be readily reacted with acyl chlorides, anhydrides, or alkyl halides to introduce a wide variety of functional groups, thereby altering the polarity, solubility, and reactivity of the polymer.

"Grafting To" Reactions: Pre-synthesized polymer chains with a reactive end group (e.g., a carboxylic acid) can be attached to the hydroxyl group of the polymer, a strategy known as "grafting to". nih.gov

Initiation of Ring-Opening Polymerization: The hydroxyl group can act as an initiator for the ring-opening polymerization of cyclic esters (e.g., caprolactone) or cyclic ethers, leading to the formation of block copolymers with a polyester (B1180765) or polyether segment.

The following table outlines some of the key functionalization strategies and the resulting polymer architectures.

Functional GroupDerivatization StrategyReagents/Reaction TypeResulting Functionality/Architecture
Bromine Chain ExtensionSecond monomer, ATRP conditionsBlock Copolymer
Azide SubstitutionSodium AzideTerminal Azide (for "click" chemistry)
ThiolationThiol/ThioureaTerminal Thiol
Hydroxyl EsterificationAcyl chloride/AnhydrideEster Linkage with new functional group
"Grafting To"Carboxylic acid-terminated polymer, coupling agentGraft Copolymer
Ring-Opening PolymerizationCyclic ester/ether, catalystBlock Copolymer (Polyester/Polyether)

These derivatization strategies highlight the significant potential of this compound as a building block for creating complex and highly functional polymeric materials. The ability to precisely control the introduction of reactive sites and to subsequently modify them in a controlled manner is a cornerstone of modern polymer chemistry, enabling the development of materials for advanced applications in fields ranging from biomedicine to electronics.

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of methyl 2-bromo-3-hydroxypropanoate, providing detailed information about the proton and carbon environments within the molecule.

Proton NMR (¹H NMR) for Structural Confirmation and Impurity Detection

Proton NMR (¹H NMR) spectroscopy confirms the molecular structure by identifying the distinct proton environments and their connectivity through spin-spin coupling. In a typical ¹H NMR spectrum of this compound, three main groups of signals are expected, corresponding to the methyl ester protons, the methine proton adjacent to the bromine atom, and the methylene (B1212753) protons of the hydroxymethyl group.

The methyl protons of the ester group (-OCH₃) typically appear as a sharp singlet due to the absence of adjacent protons. The methine proton (-CHBr) is expected to resonate as a doublet of doublets, being coupled to the two diastereotopic protons of the adjacent methylene group. The chemical shift of this proton is influenced by the deshielding effect of the adjacent electronegative bromine atom. ucl.ac.uk The two methylene protons (-CH₂OH) are chemically non-equivalent (diastereotopic) due to the adjacent chiral center and will thus appear as two separate signals, each split by the methine proton, resulting in a complex multiplet. The proton of the hydroxyl group (-OH) may appear as a broad singlet, and its chemical shift can vary depending on the solvent, concentration, and temperature.

The integration of the peak areas in the ¹H NMR spectrum should correspond to a 3:1:2:1 ratio, representing the protons of the methyl, methine, methylene, and hydroxyl groups, respectively. This technique is also highly sensitive for the detection of impurities, which would present as additional, unassigned signals in the spectrum.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Constant (J, Hz)
-OCH₃3.7 - 3.9SingletN/A
-CHBr4.2 - 4.5Doublet of DoubletsJ(H,H) ≈ 4-8
-CH₂OH3.8 - 4.1Multiplet
-OHVariableBroad SingletN/A

Note: Predicted values are based on empirical data for similar functional groups and may vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides crucial information about the carbon framework of the molecule. For this compound, four distinct signals are expected in the broadband-decoupled ¹³C NMR spectrum, corresponding to the four carbon atoms in unique chemical environments.

The carbonyl carbon (-C=O) of the ester group is the most deshielded and will appear at the lowest field (highest ppm value). The carbon atom bonded to the bromine (-CHBr) will also be significantly deshielded. The carbon of the hydroxymethyl group (-CH₂OH) and the methyl carbon of the ester (-OCH₃) will resonate at higher fields.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-C=O168 - 172
-CHBr45 - 55
-CH₂OH60 - 65
-OCH₃52 - 55

Note: Predicted values are based on empirical data for similar functional groups and may vary based on solvent and experimental conditions.

2D NMR Techniques (e.g., HSQC, COSY) for Connectivity Elucidation

Two-dimensional (2D) NMR experiments are powerful for unambiguously assigning proton and carbon signals and confirming the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum reveals proton-proton couplings. sdsu.eduresearchgate.net For this compound, a cross-peak would be observed between the methine proton (-CHBr) and the methylene protons (-CH₂OH), confirming their adjacent positions in the molecule. researchgate.net The absence of a cross-peak between the methyl ester protons and other protons confirms its isolated nature.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. sdsu.eduresearchgate.net This experiment would show a correlation peak between the methine proton signal and the -CHBr carbon signal, a correlation between the methylene proton signals and the -CH₂OH carbon signal, and a correlation between the methyl proton signal and the -OCH₃ carbon signal. youtube.com This provides definitive evidence for the direct C-H attachments. youtube.com

Mass Spectrometry (MS) Techniques

Mass spectrometry is employed to determine the molecular weight of this compound and to gain structural information through analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules like this compound. nih.govwikipedia.orgnih.govyoutube.com In positive-ion mode, the molecule is likely to be detected as a protonated molecule [M+H]⁺ or as an adduct with sodium [M+Na]⁺ or potassium [M+K]⁺. wiley-vch.de The presence of both bromine isotopes (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks separated by two mass units.

Table 3: Predicted ESI-MS Adducts of this compound (C₄H₇BrO₃)

IonCalculated m/z (for ⁷⁹Br)Calculated m/z (for ⁸¹Br)
[M+H]⁺182.96184.96
[M+Na]⁺204.94206.94
[M+K]⁺220.92222.92

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analytes

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds. youtube.com Due to the presence of a polar hydroxyl group, this compound may require derivatization, for example, by silylation of the hydroxyl group, to increase its volatility and improve its chromatographic behavior. marinelipids.caresearchgate.netnih.gov

The electron ionization (EI) mass spectrum obtained from GC-MS analysis will show fragmentation patterns that can be used to confirm the structure. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) and McLafferty rearrangements. whitman.edu The presence of bromine will lead to characteristic isotopic patterns in the fragment ions. Analysis of these fragments provides a fingerprint for the molecule, aiding in its identification. whitman.edu

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound by providing its exact mass. The theoretical exact mass of this compound (C₄H₇BrO₃) is 181.95800 Da. chemscene.com HRMS instruments, such as time-of-flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) with high precision, typically to within a few parts per million (ppm). This high accuracy allows for the confident determination of the elemental composition of the molecule.

The presence of bromine is readily identified by the characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. docbrown.info This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of similar intensity, separated by approximately 2 Da.

While specific fragmentation data for this compound is not widely published, the fragmentation pattern in electron ionization (EI) or electrospray ionization (ESI) can be predicted based on its structure. Common fragmentation pathways for similar brominated compounds involve the loss of the bromine atom, as the C-Br bond is relatively weak. docbrown.info Other likely fragmentations include the loss of a methoxy (B1213986) group (-OCH₃) from the ester, a hydroxyl group (-OH), or cleavage of the carbon-carbon bonds within the propanoate backbone. The analysis of these fragment ions provides valuable structural information, corroborating the identity of the compound.

Table 1: Predicted HRMS Fragmentation for this compound

Fragment IonProposed StructureTheoretical m/z
[C₄H₇O₃]⁺[M-Br]⁺103.0395
[C₃H₄BrO₂]⁺[M-OCH₃]⁺150.9398 / 152.9378
[C₄H₆BrO₂]⁺[M-OH]⁺164.9527 / 166.9507
[C₂H₂BrO]⁺Cleavage product120.9292 / 122.9272

Chromatographic Separation and Quantification Methods

Chromatographic techniques are fundamental for assessing the purity of this compound and for quantifying it in various matrices.

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically sub-2 µm), leading to significantly higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. A UPLC method for this compound would follow similar principles to an HPLC method, using a reversed-phase column and a water/organic solvent mobile phase. The enhanced resolution of UPLC is particularly advantageous for separating the target compound from closely related impurities. The availability of UPLC data from chemical suppliers suggests its application in the quality control of this compound. ambeed.com

Gas Chromatography (GC) for Volatile Components

Gas Chromatography (GC) is well-suited for the analysis of volatile and semi-volatile compounds. While this compound itself has a moderate boiling point, GC can be effectively used to analyze for volatile impurities or byproducts that may be present from its synthesis. For the analysis of the compound itself, derivatization to increase its volatility might be necessary. A typical GC method would involve a capillary column with a non-polar or moderately polar stationary phase. Flame ionization detection (FID) would provide a robust and sensitive means of quantification. When coupled with a mass spectrometer (GC-MS), it allows for the identification of unknown volatile components. For instance, a related compound, (2R)-3-Bromo-2-hydroxy-2-methylpropanoic acid, is analyzed by GC. shimadzu.com

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. A broad absorption band in the region of 3500-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, with the broadening due to hydrogen bonding. docbrown.infonist.gov A strong, sharp peak around 1750-1735 cm⁻¹ corresponds to the C=O stretching vibration of the ester carbonyl group. The C-O stretching vibrations of the ester and alcohol would appear in the 1300-1000 cm⁻¹ region. The C-Br stretching vibration is expected to produce a band in the lower frequency "fingerprint" region, typically between 600 and 500 cm⁻¹. docbrown.info

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C-Br bond, in particular, often gives a strong and characteristic Raman signal. For aliphatic bromides, the C-Br stretching frequency is typically observed in the range of 650-550 cm⁻¹. The exact position depends on the substitution pattern of the carbon atom attached to the bromine.

Table 2: Expected Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) (IR)Expected Wavenumber (cm⁻¹) (Raman)
O-H (Alcohol)Stretching3500-3200 (broad)Weak
C-H (Alkyl)Stretching3000-2850Strong
C=O (Ester)Stretching1750-1735 (strong)Moderate
C-O (Ester, Alcohol)Stretching1300-1000Moderate
C-BrStretching600-500Strong

Advanced Chiral Analytical Techniques

This compound is a chiral molecule, existing as two enantiomers, (R)- and (S)-. The separation and quantification of these enantiomers are critical, especially in pharmaceutical applications where different enantiomers can have distinct biological activities.

Chiral High-Performance Liquid Chromatography (HPLC): The most common approach for separating enantiomers is chiral HPLC. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for the separation of a broad range of chiral compounds, including those similar to this compound. nih.govorientjchem.org The mobile phase is typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol.

Chiral Derivatization: An alternative to using a chiral column is to derivatize the enantiomeric mixture with a chiral derivatizing agent (CDA). This reaction converts the enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be separated on a standard achiral HPLC column. For a hydroxyl-containing compound like this compound, common CDAs include Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) or its acid chloride, which would form diastereomeric esters. After separation, the identity and quantity of each diastereomer can be related back to the original enantiomeric composition.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Bonding

No specific studies utilizing quantum chemical calculations to investigate the electronic structure and bonding of Methyl 2-bromo-3-hydroxypropanoate have been identified.

A search of scientific databases yielded no dedicated Density Functional Theory (DFT) studies on this compound. Such studies would be invaluable for understanding its electron density distribution, molecular orbital energies, and the nature of the covalent bonds within the molecule, particularly the influence of the bromine atom and the hydroxyl group on the ester functionality.

There is no available research that employs ab initio methods to predict the energetic and spectroscopic properties of this compound. These high-level computational techniques could provide precise data on the molecule's stability, vibrational frequencies (correlating to its infrared spectrum), and electronic transition energies.

Molecular Modeling and Dynamics Simulations

Specific molecular modeling and dynamics simulations for this compound are not documented in the current body of scientific literature.

While the principles of conformational analysis are well-established for esters, no specific computational studies have been published that detail the conformational landscape of this compound. Such an analysis would identify the most stable conformers by evaluating the rotational barriers around its single bonds and quantify the steric hindrance imposed by the bulky bromine atom in proximity to the hydroxyl and ester groups.

There is a lack of research focused on the computational prediction of intermolecular interactions involving this compound. Modeling would be instrumental in understanding how this molecule interacts with itself and with other molecules, including potential hydrogen bonding involving the hydroxyl group and dipole-dipole interactions.

Computational Studies of Reaction Mechanisms and Kinetics

No computational studies detailing the reaction mechanisms and kinetics of this compound have been found. Theoretical investigations in this area would be crucial for predicting its reactivity in various chemical transformations, such as nucleophilic substitution at the bromine-bearing carbon or reactions involving the hydroxyl and ester functionalities.

Reaction Pathway Mapping and Transition State Identification

Computational chemistry offers powerful tools for mapping the potential energy surfaces of reactions involving this compound. By employing methods such as Density Functional Theory (DFT), it is possible to elucidate the step-by-step mechanisms of its formation and subsequent transformations.

A primary reaction for the synthesis of this compound is the bromohydroxylation of methyl acrylate (B77674). Theoretical calculations can model the formation of the key intermediate, a cyclic bromonium ion. Subsequent nucleophilic attack by a water molecule can occur at either of the two carbon atoms of the bromonium ion ring. Computational models can determine the activation energy for each pathway, revealing the preferred site of attack and the stereochemical outcome of the reaction. The transition states for both the formation of the bromonium ion and its subsequent ring-opening can be located and characterized by their geometry and vibrational frequencies. A single imaginary frequency in the vibrational analysis confirms a true transition state structure.

A computational study on the reactions of α-haloketones with nucleophiles, which are structurally similar to α-haloesters, has shown that multiple reaction channels can exist, including carbonyl addition and direct substitution. researchgate.net DFT calculations for the reaction of α-bromoacetophenone with hydroxide (B78521) revealed a transition state where the nucleophile interacts with both the α- and carbonyl carbons. researchgate.net A similar approach could be applied to this compound to understand the interplay between its functional groups.

The table below summarizes hypothetical computational data for key reaction steps involving this compound, based on principles from related computational studies.

Reaction StepComputational MethodCalculated ParameterHypothetical Value
Bromonium ion formationDFT (B3LYP/6-31G)Activation Energy10-15 kcal/mol
Nucleophilic attack on bromonium ionDFT (B3LYP/6-31G)Activation Energy (C2 vs C3)C2 attack favored by 2-3 kcal/mol
S(_N)2 substitution with NuDFT (B3LYP/6-31G)Transition State Energy20-25 kcal/mol
Intramolecular cyclization to epoxideDFT (B3LYP/6-31G)Activation Energy15-20 kcal/mol

These values are illustrative and based on general principles of computational chemistry applied to similar systems.

Prediction of Reaction Selectivity (Chemo-, Regio-, and Stereoselectivity)

Computational methods are invaluable for predicting the selectivity of reactions involving polyfunctional molecules like this compound.

Chemoselectivity: In the presence of multiple nucleophiles or electrophiles, computational models can predict which functional group is more likely to react. For instance, by calculating the local electrophilicity at the carbonyl carbon and the C2 carbon, one can predict whether a nucleophile will preferentially attack the ester group or displace the bromine atom. DFT-based reactivity descriptors, such as Fukui functions, can quantify the reactivity of different atomic sites. researchgate.net

Regioselectivity: The bromohydroxylation of methyl acrylate to form this compound presents a question of regioselectivity. The nucleophilic water molecule can attack either the C2 or C3 position of the intermediate bromonium ion. Computational modeling of the transition states for both possibilities can predict the favored regioisomer. Generally, the attack occurs at the more substituted carbon that can better stabilize a partial positive charge in the transition state. youtube.com Similarly, the ring-opening of the derived epoxide, methyl glycidate, can be studied computationally to predict whether a nucleophile will attack the α- or β-carbon. Quantum chemical analysis of epoxide ring-opening reactions has revealed that the regioselectivity is governed by a delicate balance of steric repulsion and activation strain. d-nb.info

Stereoselectivity: The formation of this compound from methyl acrylate proceeds via an anti-addition mechanism, leading to a specific stereochemical outcome. Computational modeling can confirm this by showing that the transition state for anti-attack is significantly lower in energy than that for syn-attack. For subsequent reactions, such as the S(_N)2 substitution of the bromine atom, computational analysis can predict the stereochemical outcome, which is typically inversion of configuration at the C2 center. The stereochemistry is crucial as it dictates the three-dimensional structure of the final product.

The following table outlines the predictable selectivity in key reactions of this compound.

Reaction TypeSelectivityPredicted OutcomeComputational Basis
Bromohydroxylation of Methyl AcrylateRegioselectivityBromine on C2, Hydroxyl on C3Lower activation energy for attack at the carbon that better stabilizes positive charge.
Bromohydroxylation of Methyl AcrylateStereoselectivityAnti-additionLower energy transition state for backside attack of the nucleophile.
Nucleophilic Substitution at C2StereoselectivityInversion of configurationS(_N)2 mechanism with a backside attack is energetically favored.
Epoxide FormationStereoselectivityRetention of configuration at C3, inversion at C2Intramolecular S(_N)2 reaction with a defined stereochemical relationship.

In Silico Design of Novel Derivatives and Reaction Systems

In silico methods are increasingly used to design novel molecules and optimize reaction conditions, saving significant time and resources in the laboratory. For this compound, these approaches can be used to explore a vast chemical space of potential derivatives and to identify promising reaction systems.

The bifunctional nature of this compound, with its electrophilic carbon center (C-Br), nucleophilic hydroxyl group, and ester moiety, makes it a versatile building block. By using computational screening, it is possible to evaluate a large library of virtual nucleophiles for their reactivity in substitution reactions at the C2 position. Properties such as the reaction's activation energy and thermodynamics can be calculated to identify nucleophiles that are predicted to react efficiently and selectively.

Furthermore, novel derivatives can be designed by modifying the core structure of this compound. For example, the ester group could be varied (e.g., ethyl, tert-butyl) to modulate steric hindrance and electronic properties. Computational models can predict how these modifications would influence the reactivity of the molecule in subsequent transformations. This allows for the rational design of derivatives with tailored properties for specific applications.

Machine learning models, trained on large datasets of known reactions, are also emerging as powerful tools for predicting the outcomes of chemical reactions. mit.edunih.gov Such models could be used to predict the products of reactions involving this compound with a wide range of reactants and under various conditions. This can help in identifying novel and efficient synthetic routes to valuable target molecules. For instance, a neural sequence-to-sequence model could predict the most likely product when this compound is subjected to a given set of reagents, potentially uncovering unexpected but synthetically useful transformations. nih.gov

The table below presents a hypothetical in silico screening workflow for designing a new derivative.

Design StepComputational ToolObjectivePredicted Outcome
1. Virtual Library GenerationChemical Informatics SoftwareCreate a library of potential nucleophiles.A diverse set of 1000+ virtual nucleophiles.
2. High-Throughput Docking/ScreeningDFT or Semi-empirical MethodsRapidly estimate the reaction barrier for each nucleophile.A shortlist of 50 promising nucleophile candidates.
3. Detailed Transition State AnalysisHigh-level DFT CalculationsAccurately calculate activation energies and reaction thermodynamics for the shortlisted candidates.Identification of the top 5 candidates for experimental validation.
4. Product Property PredictionQSAR/Machine Learning ModelsPredict properties (e.g., solubility, stability) of the novel derivatives.A final selection of 1-2 derivatives with the most desirable properties.

Through such computational strategies, the full synthetic potential of this compound can be explored and exploited in a targeted and efficient manner.

Considerations in Sustainable Chemistry and Process Development

Atom Economy and Waste Generation in Synthetic Pathways

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. chemistry-teaching-resources.comkccollege.ac.in An ideal reaction would have 100% atom economy, meaning all atoms from the reactants are incorporated into the final product, with no byproducts. chemistry-teaching-resources.comlibretexts.org

A plausible synthesis for Methyl 2-bromo-3-hydroxypropanoate involves the bromination of a suitable precursor, such as Methyl 3-hydroxypropanoate. One common laboratory method for such a transformation is electrophilic bromination using bromine (Br₂) in a suitable solvent.

Hypothetical Synthesis Reaction:

Methyl 3-hydroxypropanoate + Bromine → this compound + Hydrogen bromide

Atom Economy Calculation:

To calculate the theoretical atom economy for this reaction, the molecular weights of the reactants and the desired product are required.

CompoundMolecular FormulaMolecular Weight ( g/mol )
Desired Product
This compoundC₄H₇BrO₃183.00
Reactants
Methyl 3-hydroxypropanoateC₄H₈O₃104.10
BromineBr₂159.81
Byproduct
Hydrogen bromideHBr80.91

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Atom Economy (%) = (183.00 / (104.10 + 159.81)) x 100 ≈ 69.3%

Development of Environmentally Benign Synthetic Methods

The development of environmentally benign synthetic methods for compounds like this compound focuses on reducing the use and generation of hazardous substances. claremont.edu Key areas of research in green chemistry relevant to this compound include the use of safer brominating agents and more environmentally friendly solvents.

Alternative Brominating Agents:

Traditional bromination often employs molecular bromine (Br₂), which is highly toxic and corrosive. acsgcipr.org Greener alternatives that are being explored include:

N-Bromosuccinimide (NBS): A solid reagent that is easier and safer to handle than liquid bromine. cambridgescholars.com

Cetyltrimethylammonium tribromide (CTMATB): A phase-transfer catalyst that can be used in aqueous media, reducing the need for volatile organic solvents. nih.govresearchgate.net

Bromide-bromate salts: These reagents can generate bromine in situ, and their use results in the formation of aqueous sodium chloride as a benign byproduct. cambridgescholars.com

Visible light-induced C-H bromination: This method can avoid the use of harsh reagents and conditions. organic-chemistry.org

Greener Solvents:

The choice of solvent is a critical factor in the environmental impact of a chemical process. Many traditional solvents are volatile organic compounds (VOCs) that contribute to air pollution. solubilityofthings.com Research into greener alternatives includes:

Water: When possible, using water as a solvent is highly desirable due to its non-toxic and non-flammable nature. researchgate.net

Supercritical fluids: Supercritical carbon dioxide can be an effective solvent for some reactions and is easily removed from the product mixture.

Ionic liquids: These are salts that are liquid at low temperatures and have very low vapor pressure, reducing air pollution. nih.gov

A study on the green synthesis of other bromo-organic molecules demonstrated the use of microwave irradiation and on-water reactions to achieve high yields in short reaction times, representing a more sustainable approach. nih.govresearchgate.net

Energy Efficiency and Process Intensification in Industrial Scale-up

The chemical industry is a major consumer of energy, and improving energy efficiency is a key goal for sustainable manufacturing. abb.com For the production of specialty chemicals like this compound, energy is consumed in heating, cooling, stirring, and separation/purification processes. solubilityofthings.com

Process Intensification:

Process intensification refers to the development of innovative technologies that lead to smaller, safer, and more energy-efficient chemical plants. altlaboratories.comnumberanalytics.comaiche.org Key strategies include:

Continuous Manufacturing: Shifting from traditional batch processing to continuous flow reactors can offer better control over reaction parameters, leading to higher yields and reduced energy consumption. amarequip.com Continuous processes can be particularly advantageous for handling hazardous reagents and exothermic reactions. amarequip.com

Microreactors: These small-scale reactors provide excellent heat and mass transfer, enabling better control over fast and exothermic reactions, which can improve safety and efficiency. altlaboratories.comresearchgate.net

Reactive Distillation: This technique combines chemical reaction and separation in a single unit, which can significantly reduce capital costs and energy usage. altlaboratories.comnumberanalytics.com

Optimizing existing processes through advanced process control, using more efficient motors and drives, and integrating renewable energy sources are also crucial steps toward reducing the energy footprint of chemical production. solubilityofthings.comreagent.co.uk

Life Cycle Assessment and Environmental Impact of Production

A Life Cycle Assessment (LCA) is a comprehensive method for evaluating the environmental impacts of a product throughout its entire life cycle, from raw material extraction to final disposal. researchgate.netacsgcipr.orgncsu.edu For a chemical like this compound, a "cradle-to-gate" LCA would assess the impacts associated with its production, including the environmental burdens of all raw materials, energy inputs, and waste streams. epa.govresearchgate.net

While a specific LCA for this compound is not publicly available, studies on other fine and pharmaceutical chemicals have shown that their production can have a significantly higher environmental impact on a per-kilogram basis compared to bulk chemicals. epa.govresearchgate.net This is due to the often complex, multi-step syntheses and high energy consumption involved. epa.govresearchgate.netchemicatimes.com

Key environmental impact categories considered in an LCA include:

Global Warming Potential: Related to greenhouse gas emissions from energy consumption and chemical reactions. solubilityofthings.com

Ozone Depletion Potential: The impact of released substances on the stratospheric ozone layer.

Acidification Potential: The contribution to acid rain from emissions like sulfur dioxide and nitrogen oxides. solubilityofthings.com

Eutrophication Potential: The impact of nutrient-rich wastewater on aquatic ecosystems.

Resource Depletion: The consumption of non-renewable raw materials and energy sources. solubilityofthings.com

The production of fine chemicals often involves the use of hazardous materials and the generation of waste, which pose risks to human health and the environment if not managed properly. chemicatimes.comyufenggp.com The environmental impact of chemical production can be mitigated through process optimization, waste minimization, and the adoption of greener technologies. yufenggp.com

Future Research Directions and Emerging Applications

Exploration of Novel Catalytic Systems for Enhanced Transformations

The reactivity of methyl 2-bromo-3-hydroxypropanoate is significantly influenced by the catalytic systems employed. Future research will likely focus on the development of novel catalysts to enhance the efficiency, selectivity, and scope of reactions involving this compound. Key areas of exploration include:

Enantioselective Catalysis: The development of chiral catalysts for the stereoselective synthesis of derivatives of this compound is a significant area of interest. This would allow for the production of enantiomerically pure compounds, which is crucial for the pharmaceutical industry.

Photocatalysis and Electrocatalysis: The use of light- or electricity-driven catalytic systems can offer greener and more efficient alternatives to traditional thermal methods for transformations involving this compound. These methods could enable novel reaction pathways and the synthesis of unique molecular architectures.

Nanocatalysts: The application of catalytically active nanoparticles could provide high surface area and unique reactivity for the transformation of this compound. Research in this area may lead to highly efficient and recyclable catalytic systems.

Expansion into New Areas of Materials Science and Nanotechnology

The functional groups present in this compound make it a promising candidate for the synthesis of advanced materials and for applications in nanotechnology.

Polymer Synthesis: The hydroxyl and ester functionalities can be utilized in polymerization reactions to create novel polyesters with tailored properties. The bromine atom can serve as a site for post-polymerization modification, allowing for the introduction of other functional groups.

Surface Modification: The compound can be used to modify the surfaces of various materials, imparting new properties such as hydrophobicity, biocompatibility, or reactivity. This has potential applications in coatings, adhesives, and biomedical devices.

Nanoparticle Functionalization: this compound can be attached to the surface of nanoparticles to improve their stability, dispersibility, and functionality. These functionalized nanoparticles could find use in drug delivery, imaging, and catalysis.

Development of Advanced Therapeutic Agents and Diagnostics

While direct therapeutic applications of this compound are not yet established, its role as a versatile building block makes it relevant to the development of new drugs and diagnostic tools. lookchem.com

Synthesis of Bioactive Molecules: The compound can serve as a starting material or key intermediate in the synthesis of complex organic molecules with potential therapeutic activity. lookchem.com Its functional groups allow for the construction of diverse molecular scaffolds found in many pharmaceuticals.

Prodrug Design: The ester group can be incorporated into prodrugs, which are inactive compounds that are converted into active drugs in the body. This approach can be used to improve the absorption, distribution, metabolism, and excretion (ADME) properties of a drug.

Bioconjugation: The reactive bromine atom can be used to attach the molecule to biomolecules such as proteins or antibodies. This is a key strategy in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy and in the creation of diagnostic probes.

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research by enabling the prediction of reaction outcomes and the design of new synthetic routes. eurekalert.org

Predictive Modeling: AI and ML algorithms can be trained on large datasets of chemical reactions to predict the outcome of reactions involving this compound under various conditions. eurekalert.org This can help chemists to optimize reaction conditions and to identify the most promising synthetic pathways.

Retrosynthesis Analysis: Machine learning tools can assist in retrosynthetic analysis, breaking down a target molecule into simpler precursors, potentially identifying this compound as a key starting material.

Discovery of New Reactions: By analyzing vast amounts of chemical data, AI may be able to identify novel and unexpected reactions of this compound, leading to the discovery of new chemical transformations. researchgate.net

Role in Green and Sustainable Chemical Manufacturing

The principles of green and sustainable chemistry are increasingly important in the chemical industry. mdpi.com this compound can play a role in this transition through several avenues.

Use of Renewable Feedstocks: Research into the synthesis of this compound from renewable biomass sources would significantly enhance its green credentials.

Development of Greener Reaction Conditions: The exploration of reactions in environmentally benign solvents, such as water or supercritical fluids, and the use of catalytic rather than stoichiometric reagents for transformations involving this compound are important areas of research. mdpi.com

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Methyl 2-bromo-3-hydroxypropanoate in a laboratory setting?

  • Methodological Answer : The synthesis typically involves bromination of methyl 3-hydroxypropanoate derivatives under controlled conditions. A common approach is the use of brominating agents (e.g., PBr₃ or HBr) in anhydrous solvents like dichloromethane. Careful temperature control (0–5°C) is critical to avoid over-bromination or decomposition. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures removal of unreacted starting materials . Evidence from analogous brominated esters suggests that steric hindrance and solvent polarity significantly influence reaction efficiency .

Q. How should this compound be handled and stored to ensure safety and stability?

  • Methodological Answer : The compound is classified under Acute Toxicity Category 4 (oral LD₅₀: 300–2,000 mg/kg) . Use nitrile gloves, lab coats, and safety goggles during handling. Store in a cool (2–8°C), dry environment under inert gas (e.g., argon) to prevent hydrolysis of the bromo group. Contaminated clothing must be removed immediately and laundered separately to avoid secondary exposure .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H NMR (CDCl₃) should show signals for the methyl ester (~δ 3.7 ppm), hydroxyl proton (~δ 2.5–3.0 ppm, broad), and brominated CH₂ (δ 4.0–4.5 ppm).
  • MS : High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 197.0 (C₄H₇BrO₃).
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity (>95%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize racemization during the synthesis of enantiomerically pure this compound?

  • Methodological Answer : Racemization often occurs at the hydroxyl-bearing carbon. Strategies include:

  • Using chiral auxiliaries (e.g., Evans oxazolidinones) to stabilize the intermediate.
  • Employing low-temperature (-20°C) reactions with non-polar solvents (toluene) to reduce kinetic energy and stereochemical scrambling.
  • Monitoring enantiomeric excess (ee) via chiral HPLC with a cellulose-based column .

Q. What strategies resolve contradictions in reported reactivity data for this compound in nucleophilic substitution reactions?

  • Methodological Answer : Discrepancies in SN₂ vs. SN₁ mechanisms may arise from solvent effects. For example:

  • Polar aprotic solvents (DMF, DMSO) favor SN₂ pathways, evidenced by retention of stereochemistry.
  • Protic solvents (ethanol) promote SN₁ mechanisms, leading to racemization.
  • Kinetic studies (variable-temperature NMR) and isotopic labeling (¹⁸O tracing) can clarify dominant pathways .

Q. How does the hydroxyl group in this compound influence its stability under acidic vs. basic conditions?

  • Methodological Answer :

  • Acidic Conditions : Protanation of the hydroxyl group increases electrophilicity at the adjacent carbon, accelerating bromine displacement.
  • Basic Conditions : Deprotonation generates an alkoxide intermediate, which may undergo elimination (E2) to form α,β-unsaturated esters.
  • Stability assays (TLC monitoring at pH 1–14) and computational modeling (DFT) can quantify these effects .

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Feasible Synthetic Routes

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Methyl 2-bromo-3-hydroxypropanoate
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.